molecular formula C21H14N4O2S2 B2834996 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706027-55-5

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2834996
CAS No.: 1706027-55-5
M. Wt: 418.49
InChI Key: UAGJIUUGIXGEIN-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole-6-carboxamide core linked to a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups, while the thiophene substituent may improve lipophilicity and target binding .

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-27-19)17-6-3-9-28-17/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJIUUGIXGEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features multiple heterocyclic structures, primarily the 1,2,4-oxadiazole and benzo[d]thiazole moieties. These structural components are known for their diverse biological activities.

Property Value
Molecular FormulaC17H15N3O2S
Molecular Weight341.39 g/mol
CAS Number218144-79-7

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

The anticancer effects of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory activity against various enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylases (HDAC), which are crucial in cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research has demonstrated that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

Study on Anticancer Activity

A significant study evaluated a series of oxadiazole derivatives for their anticancer properties against a panel of human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of various oxadiazole derivatives. The findings revealed that certain compounds demonstrated potent activity against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant pathogens .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Target Notable Activity
Target Compound Benzo[d]thiazole-6-carboxamide 3-(Thiophen-2-yl)-1,2,4-oxadiazole Kinases/Proteases Anticancer (hypothesized)
Dasatinib (BMS-354825) Thiazole-5-carboxamide Pyrimidine-piperazine Bcr-Abl kinase FDA-approved (leukemia)
Compound 9c Acetamide-triazole 4-Bromophenyl-thiazole α-Glucosidase Antidiabetic (potential)
Compound 7b Thiazole-hydrazone 4-Methylphenyl HepG-2 cells IC50 = 1.61 μg/mL

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and benzo[d]thiazole moieties in this compound?

  • Methodology :

  • The 1,2,4-oxadiazole ring can be synthesized via cyclization of thioamide precursors with hydroxylamine under reflux in ethanol . For the benzo[d]thiazole core, condensation of 2-aminothiophenol with carboxylic acid derivatives (e.g., 6-carboxybenzothiazole) using coupling agents like EDCI/HOBt is recommended .
  • Key steps: Optimize reaction time (e.g., 7–20 hours) and temperature (70–80°C) to achieve yields >70%. Monitor intermediates via TLC and purify via recrystallization (ethanol/water mixtures) .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • IR spectroscopy identifies critical bonds: C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodology :

  • Screen for kinase inhibition (e.g., Src/Abl kinases) using ATP-competitive assays with purified enzymes and luminescence-based detection .
  • Assess cytotoxicity in cancer cell lines (e.g., K562 leukemia) via MTT assays, comparing IC₅₀ values to controls like imatinib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Methodology :

  • Systematically vary substituents on the thiophene (e.g., electron-withdrawing groups at position 5) and benzothiazole (e.g., methyl or methoxy groups at position 6) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase active sites, focusing on hydrogen bonds with hinge regions (e.g., Glu286 in Abl1) .

Q. What mechanistic insights can be gained from in vitro and in vivo models?

  • Methodology :

  • Perform phosphorylation assays (Western blot) to validate target engagement (e.g., reduced CrkL phosphorylation in Ba/F3 cells) .
  • Evaluate in vivo efficacy in xenograft models (e.g., subcutaneous K562 tumors in nude mice) with oral dosing (10–50 mg/kg) and monitor tumor regression via caliper measurements .

Q. How can crystallography resolve ambiguities in binding conformations?

  • Methodology :

  • Co-crystallize the compound with target kinases (e.g., Abl1) using hanging-drop vapor diffusion. Refine structures to 2.0–2.5 Å resolution and analyze π-π stacking between the benzothiazole and Phe382 .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodology :

  • Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites (e.g., oxadiazole ring oxidation). Introduce fluorination or methyl groups to block metabolic hotspots .

Q. How should contradictory data on synthetic yields or bioactivity be addressed?

  • Methodology :

  • Replicate reactions with strict control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .
  • Validate bioactivity discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

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